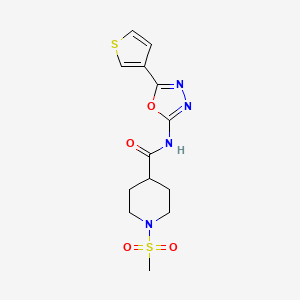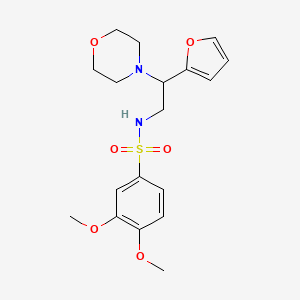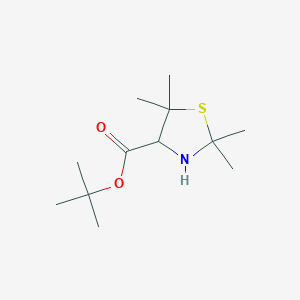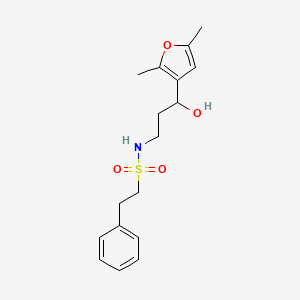![molecular formula C19H20N2O3S2 B2478651 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034254-28-7](/img/structure/B2478651.png)
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea, also known as BTE-DMAU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of diarylureas and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is not fully understood. However, it has been proposed that it acts by inhibiting the activity of protein kinase B (Akt), which is involved in cell survival and proliferation pathways. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has been shown to have low toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has several advantages in lab experiments. It has shown potent anti-cancer activity and low toxicity. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea. One area of research is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential use in other diseases such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising synthetic compound that has shown potent anti-cancer activity and has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea involves the reaction of 2,3-dimethoxybenzoyl isocyanate with 2-(2-bromoethyl)-2,3'-bithiophene in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product. The process has been optimized to obtain high yields and purity of this compound.
Applications De Recherche Scientifique
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been studied for its potential use as an anti-cancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been studied for its anti-inflammatory and anti-oxidant properties, which may have therapeutic implications in various diseases.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-23-16-5-3-4-15(18(16)24-2)21-19(22)20-10-8-14-6-7-17(26-14)13-9-11-25-12-13/h3-7,9,11-12H,8,10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKNRJXHLZAHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2478570.png)



![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478581.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2478584.png)




